molecular formula C18H14ClNO3 B11392101 N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392101
M. Wt: 327.8 g/mol
InChI Key: COUNRKOYRUOBJS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22)

InChI Key

COUNRKOYRUOBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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